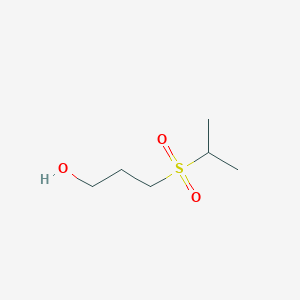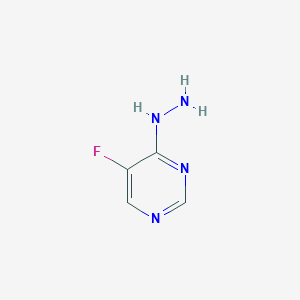
5-Fluoro-4-hydrazinylpyrimidine
描述
5-Fluoro-4-hydrazinylpyrimidine is a fluorinated pyrimidine derivative with the molecular formula C₄H₅FN₄.
生化分析
Biochemical Properties
5-Fluoro-4-hydrazinylpyrimidine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with thymidylate synthase, an enzyme crucial for DNA synthesis. The interaction between this compound and thymidylate synthase results in the inhibition of the enzyme’s activity, leading to disruptions in DNA synthesis and cell proliferation . Additionally, this compound has been shown to interact with RNA-modifying enzymes, such as tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase, further influencing cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound induces apoptosis in cancer cells by disrupting DNA synthesis and repair mechanisms . Furthermore, it affects cell signaling pathways by modulating the activity of key signaling molecules, such as CXCL-12 and Jagged-1, which play roles in cell proliferation and differentiation . The compound also impacts gene expression by incorporating into RNA and DNA, leading to altered transcriptional and translational processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of thymidylate synthase by forming a stable complex with the enzyme, thereby preventing the synthesis of thymidine monophosphate (TMP) from deoxyuridine monophosphate (dUMP) . This inhibition results in the depletion of thymidine triphosphate (TTP), an essential precursor for DNA synthesis. Additionally, this compound is incorporated into RNA and DNA, leading to the disruption of nucleic acid structure and function . The compound also inhibits RNA-modifying enzymes, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings change over time, influenced by factors such as stability and degradation. Studies have shown that the compound remains stable under standard storage conditions, with minimal degradation observed over extended periods . In vitro and in vivo studies have demonstrated that the cytotoxic effects of this compound persist over time, leading to sustained inhibition of cell proliferation and induction of apoptosis . Long-term exposure to the compound has been associated with cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits cytostatic effects, inhibiting cell proliferation without causing significant toxicity . At higher doses, this compound induces cytotoxic effects, leading to cell death and tissue damage . Studies have identified threshold doses beyond which the compound’s adverse effects become pronounced, including hepatotoxicity, nephrotoxicity, and pulmonary toxicity . These findings highlight the importance of dose optimization to balance therapeutic efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its activation and detoxification. The compound undergoes phosphorylation to form active metabolites, such as 5-fluorodeoxyuridine monophosphate (5-FdUMP), which inhibits thymidylate synthase . Additionally, this compound is metabolized to 5-fluorouridine triphosphate (5-FUTP) and 5-fluorodeoxyuridine triphosphate (5-FdUTP), which are incorporated into RNA and DNA, respectively . The detoxification of this compound involves the action of dihydropyrimidine dehydrogenase (DPD), an enzyme that catalyzes the reduction of the compound to inactive metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through nucleoside transporters, such as the equilibrative nucleoside transporter (ENT) and the concentrative nucleoside transporter (CNT) . Once inside the cell, this compound is distributed to various cellular compartments, including the nucleus and cytoplasm . The compound’s localization and accumulation are influenced by its interactions with binding proteins, such as thymidylate synthase and RNA-modifying enzymes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it exerts its effects on DNA synthesis and repair . Additionally, this compound is found in the cytoplasm, where it interacts with RNA and RNA-modifying enzymes . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-hydrazinylpyrimidine typically involves the fluorination of pyrimidine derivatives. One common method includes the reaction of 4-hydrazinylpyrimidine with a fluorinating agent such as Selectfluor® under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature, yielding the desired fluorinated product.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of fluorinating agents are crucial factors in the industrial production process .
化学反应分析
Types of Reactions: 5-Fluoro-4-hydrazinylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products:
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the hydrazinyl group.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
5-Fluoro-4-hydrazinylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor in various biological pathways.
Medicine: Explored for its anticancer properties due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-Fluoro-4-hydrazinylpyrimidine involves its interaction with nucleic acids and enzymes. The compound can inhibit enzymes involved in DNA and RNA synthesis, leading to the disruption of cellular replication and transcription processes. This inhibition is primarily due to the incorporation of the fluorinated pyrimidine into nucleic acids, which interferes with their normal function .
相似化合物的比较
5-Fluorouracil: A widely used chemotherapeutic agent with a similar fluorinated pyrimidine structure.
4-Hydrazinylpyrimidine: The non-fluorinated precursor of 5-Fluoro-4-hydrazinylpyrimidine.
5-Fluoro-2’-deoxyuridine: Another fluorinated pyrimidine used in cancer treatment.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and hydrazinyl groups allows for versatile chemical modifications and potential therapeutic applications .
属性
IUPAC Name |
(5-fluoropyrimidin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN4/c5-3-1-7-2-8-4(3)9-6/h1-2H,6H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBMUSMNNNGOPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)NN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


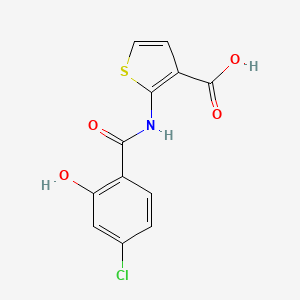
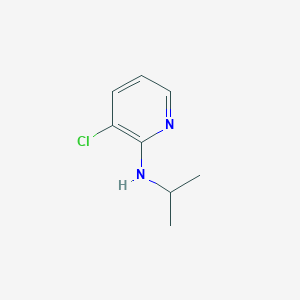

![4-[4-(4-Trifluoromethoxybenzyl)piperazin-1-yl]phenol](/img/structure/B1460864.png)
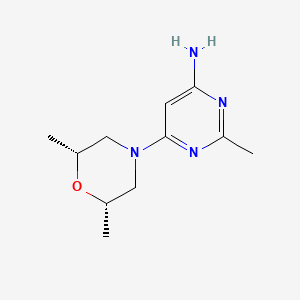
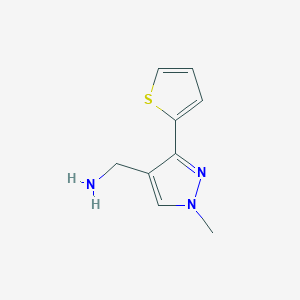

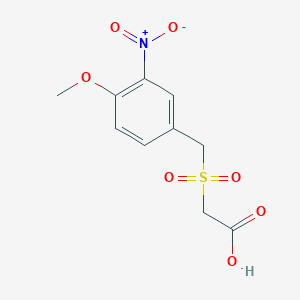

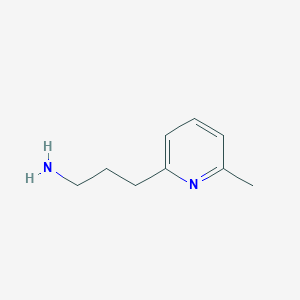
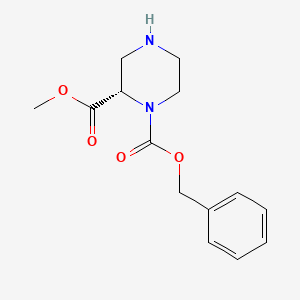
![(3s,8Ar)-3-ethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1460877.png)

